

# An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543962

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## Executive Summary

**3-O-Methyl-D-glucopyranose**, a synthetic, non-metabolizable analog of D-glucose, serves as a critical tool in biomedical research for the study of hexose transport mechanisms. By competitively interacting with glucose transporters (GLUTs) without undergoing significant intracellular metabolism, it allows for the precise measurement of glucose transport rates across cellular membranes, independent of downstream metabolic events. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, applications in research, and detailed protocols for its use in key experimental assays.

## Physicochemical Properties

**3-O-Methyl-D-glucopyranose** is a white, crystalline powder with well-defined chemical and physical characteristics. Its structural similarity to D-glucose, with the substitution of a methyl group at the C3 hydroxyl position, is key to its biological function as a transport probe.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	194.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13224-94-7 ( $\alpha$ -anomer); 3370-81-8 (unspecified)	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	3-O-Methylglucose, 3-OMG	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Melting Point	167-169 °C	
Solubility	Water: 50 mg/mL	
Optical Rotation	$[\alpha]_{D}^{25} +55^{\circ}$ to $+57^{\circ}$ (c=1 in H <sub>2</sub> O + trace NH <sub>4</sub> OH)	
Metabolic Fate	Largely non-metabolizable; not phosphorylated by hexokinase. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[3]</a> <a href="#">[4]</a>	

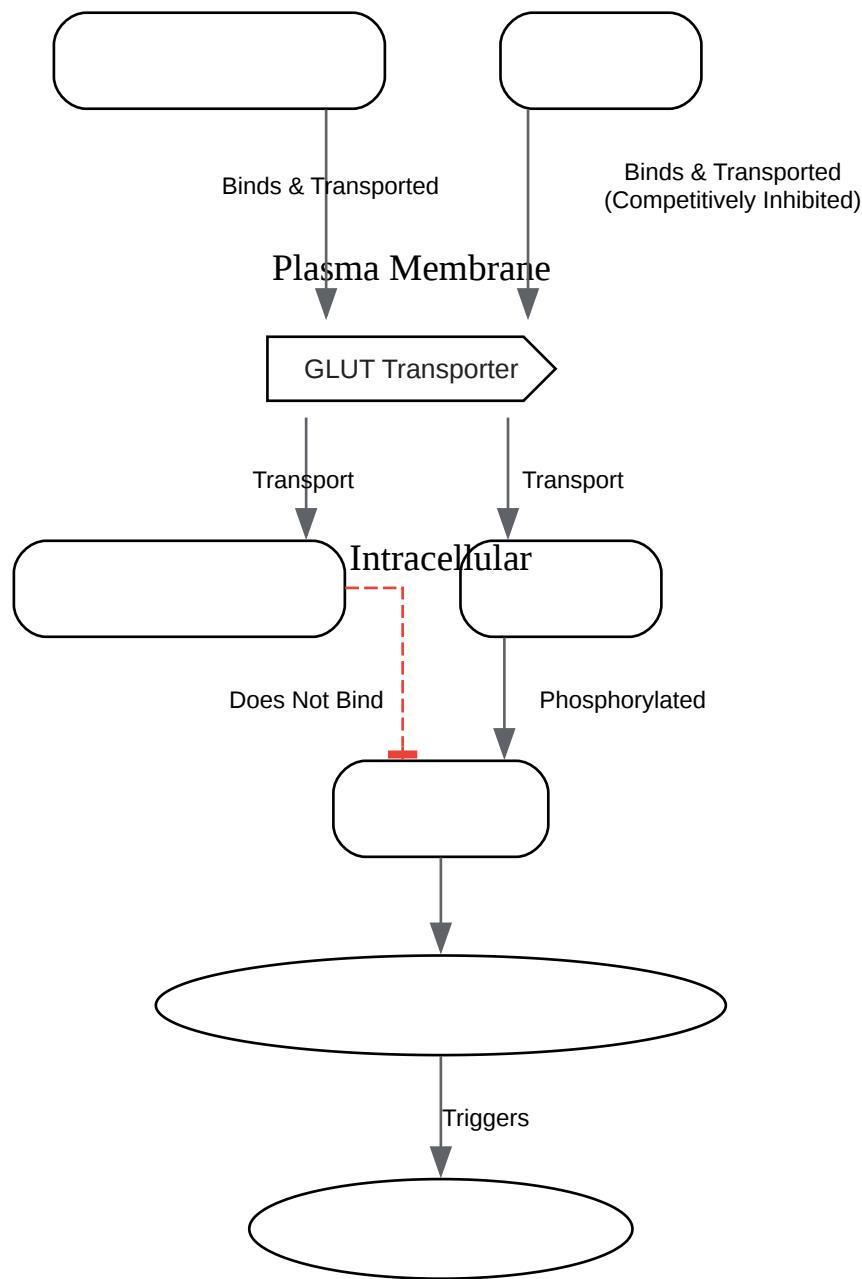
## Mechanism of Action and Biological Role

The primary utility of **3-O-Methyl-D-glucopyranose** (3-OMG) stems from its interaction with glucose transport proteins. It is recognized and transported by facilitated glucose transporters (GLUTs) in a manner similar to D-glucose but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[\[4\]](#) This prevents it from being phosphorylated and trapped intracellularly, allowing it to equilibrate across the cell membrane.[\[5\]](#)

This property makes 3-OMG an ideal probe for studying the kinetics of glucose transport. Its uptake directly reflects the activity and capacity of glucose transporters on the cell surface.

At high concentrations (30-80 mM), 3-OMG can inhibit glucose-induced insulin release from pancreatic islets.[\[1\]](#) This effect is not due to hyperosmolarity but rather the competitive inhibition of D-glucose uptake and subsequent metabolism. By reducing the rate of glucose

phosphorylation, 3-OMG diminishes the ATP production necessary for the closure of ATP-sensitive potassium (K-ATP) channels, a critical step in the insulin secretion pathway.[1]



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**Figure 1:** Mechanism of 3-OMG action.

## Quantitative Data

## Transporter Affinity (Km / KT)

The Michaelis-Menten constant (Km) or transport constant (KT) reflects the substrate concentration at which transport velocity is half-maximal. 3-OMG exhibits varying affinities for different glucose transporter isoforms.

Transporter	System / Tissue	Km / KT (mM)	Reference(s)
GLUT1	Xenopus oocytes expression system	26.2	[6]
GLUT4	Xenopus oocytes expression system	4.3	[6]
BBB	Rat Brain (Gray Matter) in vivo	3.6	[2]
BBB	Rat Brain (White Matter) in vivo	5.9	[2]
SGLT2	Not efficiently transported	N/A	[7]

## Inhibition of Glucose-Induced Insulin Release

While a specific IC<sub>50</sub> value is not readily available in the literature, experimental evidence demonstrates a dose-dependent inhibition of insulin secretion.

Parameter	Condition	Value	Reference(s)
Inhibitory Concentration	Rat Pancreatic Islets	30 - 80 mM	[1]
Effect	Inhibition of glucose-induced insulin release	Rapid, sustained, and not easily reversible	[1]

## Pharmacokinetic Parameters

Studies in rats have established the high metabolic stability and tissue distribution of 3-OMG.

Parameter	Tissue (Rat)	Value	Reference(s)
Distribution Space	Brain	0.52	[3][8]
Distribution Space	Heart	0.52	[3][8]
Distribution Space	Liver	0.75	[3][8]
Metabolic Stability	Brain (60 min)	97 - 100% unmetabolized	[3][8]
Metabolic Stability	Plasma (60 min)	>99% unmetabolized	[3][8]

## Experimental Protocols

### Protocol: Erythrocyte Glucose Uptake Assay for GLUT1 Function

This protocol is adapted from methods used to diagnose Glucose Transporter Type 1 (GLUT1) Deficiency Syndrome by measuring 3-OMG uptake in red blood cells.[\[9\]](#)

Objective: To quantify the rate of [<sup>14</sup>C]-3-O-Methyl-D-glucose uptake into erythrocytes as a measure of GLUT1 transporter activity.

#### Materials:

- Fresh blood samples collected in sodium-heparin tubes.
- [<sup>14</sup>C]-3-O-Methyl-D-glucose (radiolabeled tracer).
- Unlabeled 3-O-Methyl-D-glucose.
- Phosphate-Buffered Saline (PBS), ice-cold (pH 7.4).
- Lysis buffer.
- Scintillation cocktail and vials.
- Liquid scintillation counter.

- Microcentrifuge.

Methodology:

- Cell Preparation:

- Isolate erythrocytes by centrifugation of whole blood.
  - Wash the cell pellet three times with ice-cold PBS (pH 7.4) to remove plasma and buffy coat.
  - Resuspend the final erythrocyte pellet to a defined hematocrit (e.g., 20%) in PBS.

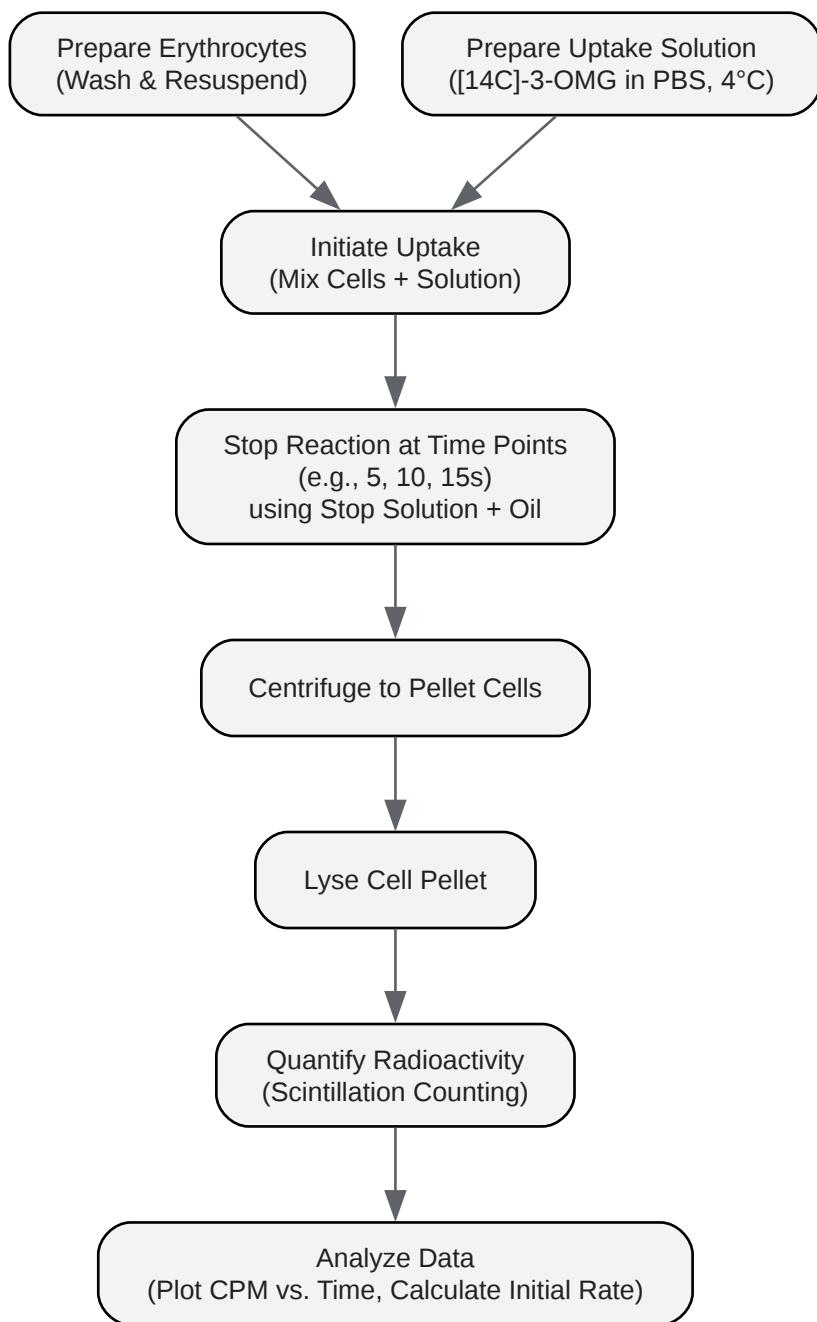
- Uptake Measurement:

- Prepare an uptake solution containing 0.5 mM unlabeled 3-OMG and 1  $\mu$ Ci/mL [ $^{14}\text{C}$ ]-3-OMG in PBS.
  - Pre-cool all solutions and cell suspensions to 4°C to slow the transport rate for accurate timing.
  - Initiate the uptake by mixing a volume of the erythrocyte suspension with an equal volume of the uptake solution.
  - At precise time intervals (e.g., 0, 5, 10, 15, and 20 seconds), take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing an ice-cold stop solution (e.g., PBS with a GLUT inhibitor like phloretin) layered over silicone oil.
  - Immediately centrifuge at high speed (e.g., 12,000  $\times$  g for 1 min) to pellet the cells through the oil, separating them from the radioactive uptake solution.

- Quantification:

- Aspirate the aqueous and oil layers, being careful not to disturb the cell pellet.
  - Lyse the cell pellet using a suitable lysis buffer.
  - Transfer the lysate to a scintillation vial containing scintillation cocktail.

- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Plot the CPM against time (in seconds).
  - The initial, linear portion of the curve represents the initial rate of uptake ( $V_0$ ).
  - Calculate the slope of this linear portion to determine the transport rate (e.g., in pmol/ $\mu$ L cells/min).



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**Figure 2:** Workflow for Erythrocyte 3-OMG Uptake Assay.

## Protocol: In Vivo Measurement of Blood-Brain Barrier Transport

This protocol describes a method for determining the kinetic parameters of glucose transport across the blood-brain barrier (BBB) in conscious rats.[\[2\]](#)[\[10\]](#)

**Objective:** To simultaneously determine the local rates of blood flow and the transport constants (Tmax and KT) for glucose across the BBB using radiolabeled 3-OMG.

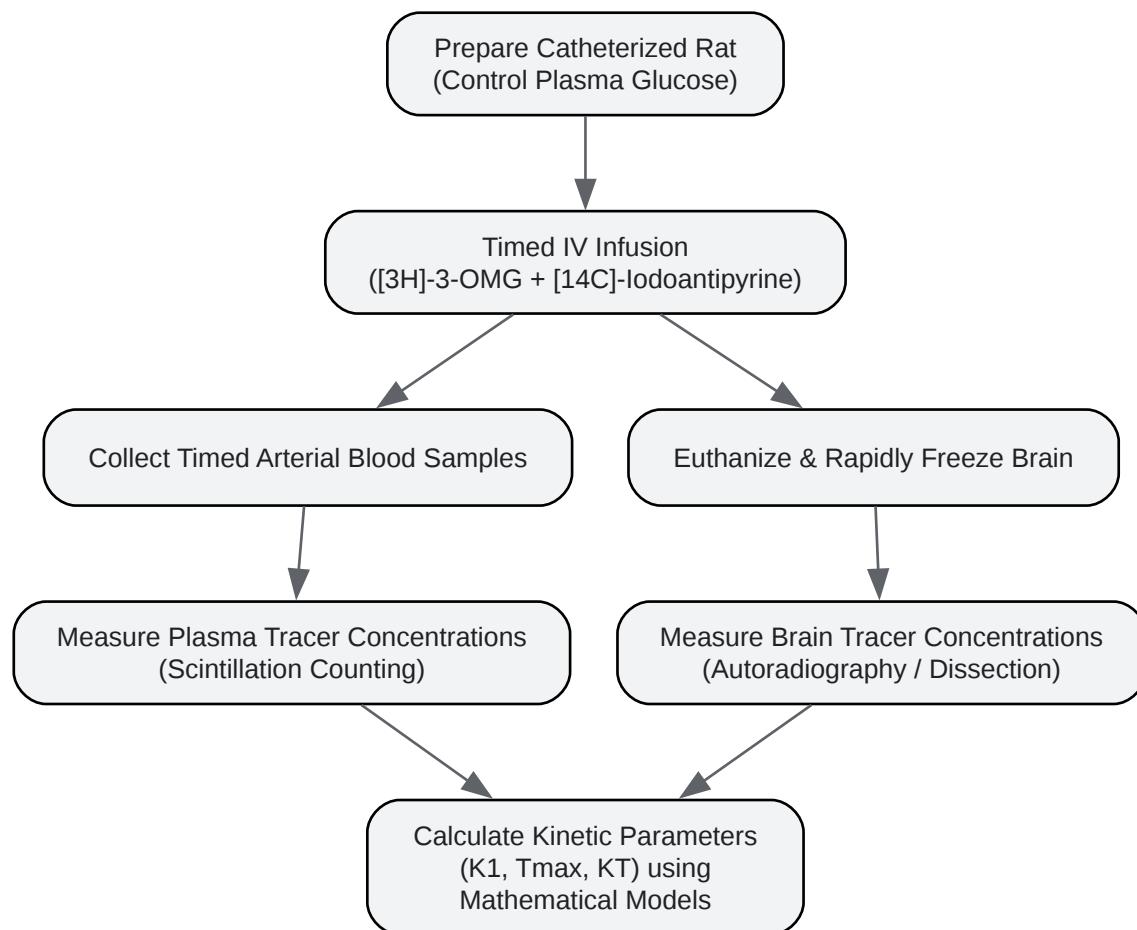
#### Materials:

- [<sup>3</sup>H]-3-O-Methyl-D-glucose (transport tracer).
- [<sup>14</sup>C]-iodoantipyrine (blood flow tracer).
- Conscious, catheterized rats.
- Infusion pump.
- Brain tissue sectioning equipment (cryostat).
- Autoradiography films or digital imaging system.
- Liquid scintillation counter.

#### Methodology:

- **Animal Preparation:**
  - Surgically implant catheters in the femoral artery and vein for blood sampling and tracer infusion, respectively. Allow the animal to recover fully.
  - Maintain animals at various controlled levels of plasma glucose (from hypoglycemia to hyperglycemia) to assess transport kinetics under different conditions.
- **Tracer Infusion:**
  - In the conscious, unrestrained animal, begin a timed intravenous infusion (e.g., 2 minutes) of a solution containing both [<sup>3</sup>H]-3-OMG and [<sup>14</sup>C]-iodoantipyrine.

- During the infusion, collect timed arterial blood samples to measure the time course of tracer concentrations in the plasma.
- **Tissue Collection:**
  - At the end of the infusion period, rapidly euthanize the animal and decapitate.
  - Quickly remove the brain and freeze it in isopentane cooled with liquid nitrogen to prevent post-mortem changes and tracer diffusion.
- **Quantification:**
  - Process the collected arterial blood samples to determine plasma concentrations of both  $^3\text{H}$  and  $^{14}\text{C}$  over time using liquid scintillation counting with dual-label protocols.
  - Section the frozen brain into thin slices (e.g., 20  $\mu\text{m}$ ) using a cryostat.
  - Expose the brain sections to autoradiography film or a digital phosphor imaging system to create quantitative images of local  $^{14}\text{C}$  and  $^3\text{H}$  concentrations. Include calibrated standards.
  - Dissect specific brain regions of interest (e.g., cortex, hippocampus, white matter tracts) from adjacent sections for direct measurement by scintillation counting.
- **Data Analysis:**
  - Calculate local cerebral blood flow (F) from the  $[^{14}\text{C}]$ -iodoantipyrine data.
  - Use the arterial input function and the final tissue concentration of  $[^3\text{H}]$ -3-OMG to calculate the unidirectional transport constant ( $K_1$ ) across the BBB.
  - By performing the experiment at different stable plasma glucose levels, apply Michaelis-Menten kinetic models, accounting for the competition between glucose and 3-OMG, to calculate the maximal transport velocity (Tmax) and the half-saturation constant (KT) for glucose transport in each brain region.



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**Figure 3:** Workflow for In Vivo BBB Transport Measurement.

## Conclusion

**3-O-Methyl-D-glucopyranose** remains an indispensable tool for researchers investigating glucose transport and metabolism. Its unique characteristic of being a transportable but non-metabolizable analog allows for the deconvolution of transport from subsequent metabolic steps. The quantitative data and detailed protocols provided in this guide offer a robust framework for its application in studies ranging from basic cellular physiology to complex *in vivo* models of disease, aiding professionals in the ongoing development of novel therapeutics targeting metabolic pathways.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15543962#what-is-3-o-methyl-d-glucopyranose>

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